
(2-Chloropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
Übersicht
Beschreibung
(2-Chloropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H15ClN2O2 and its molecular weight is 254.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2-Chloropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone , with the molecular formula and CAS number 43422401, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 254.71 g/mol
- Structural Formula : The compound features a chlorinated pyridine ring and a piperidine moiety, which are known for their roles in various biological activities.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes within the human body. Notably, its structural components suggest potential activity as a muscarinic acetylcholine receptor agonist , which could have implications in treating neurological disorders.
- Muscarinic Receptor Interaction : The piperidine structure is known to interact with muscarinic receptors, particularly the M4 subtype, which is implicated in cognitive functions and various neurodegenerative diseases such as Alzheimer's disease .
- Inhibition of Enzymatic Activity : Preliminary studies indicate that compounds with similar structures can inhibit enzymes like 15-prostaglandin dehydrogenase (15-PGDH), which plays a role in inflammatory processes .
In Vitro Studies
In vitro studies have demonstrated that analogs of this compound exhibit potent inhibitory effects on 15-PGDH, with some derivatives achieving IC50 values as low as 6 nM . This suggests that this compound may also share similar inhibitory properties.
In Vivo Studies
In vivo assessments using animal models have shown that compounds structurally related to this one can significantly modulate levels of prostaglandins, thereby affecting inflammatory responses. For instance, in a model of ulcerative colitis, treatment with related inhibitors led to reduced inflammation and improved clinical outcomes .
Case Studies
- Neurological Disorders : Research focusing on muscarinic receptor agonists has highlighted their potential in managing cognitive decline associated with Alzheimer's disease. The ability of these compounds to enhance cholinergic signaling may provide therapeutic benefits .
- Inflammatory Diseases : A study involving the application of similar piperidine derivatives indicated a marked reduction in inflammatory markers in animal models, suggesting potential applications for treating conditions like ulcerative colitis and other inflammatory bowel diseases .
Data Table: Biological Activity Comparison
Compound Name | Structure | IC50 (nM) | Target | Effect |
---|---|---|---|---|
This compound | Structure | TBD | 15-PGDH | Potential Inhibitor |
Quinoxaline Analog | TBD | 6 | 15-PGDH | Potent Inhibitor |
Muscarinic Agonist | TBD | TBD | M4 Receptor | Cognitive Enhancement |
Safety and Toxicology
While specific toxicity data for this compound is limited, related compounds exhibit varying degrees of toxicity depending on their structure. Precautions should be taken when handling this compound due to its chlorinated nature, which can pose risks if not managed appropriately .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that derivatives of piperidine, including (2-Chloropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone, exhibit significant anticancer properties:
- Mechanism of Action : The compound appears to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to apoptosis in cancer cells.
Table 1: Anticancer Activity of this compound
Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|
FaDu (hypopharyngeal cancer) | 12 | Topoisomerase II inhibition |
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models relevant to neurodegenerative diseases such as Alzheimer's disease:
- Mechanism of Action : It inhibits cholinesterase activity, which is pivotal for maintaining acetylcholine levels in the brain. This action may enhance cognitive function and could be beneficial against memory loss associated with Alzheimer’s.
Table 2: Neuroprotective Effects of this compound
Model Tested | Effect | Mechanism of Action |
---|---|---|
Alzheimer’s model | Improved cognitive function | Cholinesterase inhibition |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Anticancer Studies : In vitro studies demonstrated that the compound effectively induces apoptosis in multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Neuroprotective Studies : Research involving animal models indicated that treatment with this compound resulted in significant improvements in memory retention and cognitive performance, supporting its development as a neuroprotective drug.
Eigenschaften
IUPAC Name |
(2-chloropyridin-3-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-10(4-1-5-14-11)12(17)15-6-2-3-9(7-15)8-16/h1,4-5,9,16H,2-3,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHXHERMJJAYTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(N=CC=C2)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.